Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate
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Overview
Description
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tert-butyl group, a silyl ether, and a hydroxy group
Preparation Methods
The synthesis of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride, tert-butyl(dimethyl)silyl chloride, and various bases and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, such as anticancer and anti-inflammatory properties.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate involves its interaction with various molecular targets and pathways. The silyl ether group can protect reactive hydroxy groups during chemical reactions, allowing for selective functionalization of other parts of the molecule. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- Tert-butyl(dimethyl)silyl-protected alcohols
- Tert-butyl esters
- Silyl ethers with different alkyl groups
Properties
Molecular Formula |
C17H33NO5Si |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(20)18-9-11(19)14-13(18)12(10-21-14)23-24(7,8)17(4,5)6/h11-14,19H,9-10H2,1-8H3 |
InChI Key |
PCMYIZJZLLSVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C(CO2)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
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